Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate
Description
Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate (CAS No. 117428–22–5), commonly known as Picoxystrobin, is a systemic strobilurin fungicide. Its structure features a methoxyacrylate backbone with a trifluoromethyl-substituted pyridinyloxy moiety, critical for its bioactivity. The (E)-stereochemistry of the propenoate group is essential for binding to the Qo site of the cytochrome bc1 complex in fungal mitochondria, inhibiting energy production .
| Property | Value |
|---|---|
| Molecular Formula | C18H16F3NO4 |
| Molecular Weight | 367.32 g/mol |
| IUPAC Name | Methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate |
| Key Functional Groups | Methoxyacrylate, trifluoromethylpyridinyl, benzyl ether |
| Primary Use | Agricultural fungicide |
Properties
IUPAC Name |
methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNKSODLGJUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861246 | |
| Record name | Methyl 3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine/Fluorine Exchange Method
The chlorine/fluorine exchange method remains the most industrially viable route for synthesizing 6-trifluoromethyl-2-hydroxypyridine. As detailed by PMC studies, this approach involves vapor-phase chlorination/fluorination of 3-picoline at temperatures exceeding 300°C using iron fluoride catalysts. The reaction proceeds through two phases:
- Fluidized-bed phase : Fluorination of the methyl group yields 3-(trifluoromethyl)pyridine (3-TF).
- Empty phase : Nuclear chlorination produces 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a precursor for hydroxylation.
Key parameters include a chlorine gas-to-picoline molar ratio of 3:1 and precise temperature control to minimize by-products like 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF). Catalytic hydrogenolysis recovers unwanted by-products into reusable 3-TF, achieving an overall yield of 78–82%.
Preparation of (2-Halogenated Methyl Phenyl) Methyl Acetate
Halogenation of 3-Isochromanone
The patent CN103626691A outlines a optimized halogenation process:
- Reaction conditions : 3-isochromanone reacts with sulfur oxychloride (SOCl₂) in a methanol-toluene solvent system at 5–10°C.
- Workup : Low-boiling-point by-products (e.g., HCl, SO₂) are removed via water pump减压 (减压,减压 distillation), followed by washing with sodium bicarbonate.
This step achieves a crude yield of 95–98% for (2-chloromethyl phenyl) methyl acetate (III), with purity sufficient for direct use in subsequent steps.
Nucleophilic Substitution to Form Intermediate IV
Mechanism and Catalysis
Intermediate IV synthesis involves SN2 displacement, where the hydroxyl group of 6-trifluoromethyl-2-hydroxypyridine (II) attacks the chloromethyl group of III. The patent emphasizes the use of benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst in acetonitrile, enhancing reaction kinetics.
Optimized protocol :
- Molar ratio of II:III:TEBA = 1:1:0.1
- Reaction time: 1–3 hours at 25°C
- Yield: 94.3% (HPLC purity 96%)
Aldol Condensation and Hydrolysis
Aldolization with Dimethylformamide Dimethyl Acetal (DMFDMA)
Intermediate IV undergoes aldol condensation with DMFDMA to form an α,β-unsaturated ester. The reaction is thermally driven, with distillation removing methanol by-products:
- Conditions : Heating to 120°C under reduced pressure.
- Catalyst : Iron(III) chloride hexahydrate facilitates enolate formation.
Acidic Hydrolysis
Hydrolysis with 5% HCl yields the β-hydroxy ester (V), though the patent notes competing dehydration to form the α,β-unsaturated derivative. Careful pH control (pH 6–7) during workup minimizes side reactions.
Final Methylation to Picoxystrobin
Methylation of the β-hydroxyl group in V uses methyl sulfate in the presence of potassium carbonate:
- Solvent : Dimethylformamide (DMF)
- Temperature : 5–10°C during reagent addition, followed by room-temperature stirring.
- Yield : 71.3% after recrystallization.
Industrial-Scale Optimization Data
Table 1 summarizes critical parameters from the patent:
| Step | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Halogenation | SOCl₂ | Toluene/MeOH | 5–10 | 95–98 | 90 |
| Substitution | TEBA | Acetonitrile | 25 | 94.3 | 96 |
| Aldolization | DMFDMA | Toluene | 120 | 89 | 92 |
| Methylation | (CH₃O)₂SO₂ | DMF | 5–25 | 71.3 | 98.5 |
Challenges and Mitigation Strategies
By-Product Formation in TFMP Synthesis
Vapor-phase reactions often generate multi-chlorinated pyridines (e.g., 2,3,5-trichloro derivatives), which are mitigated through:
Purification of Intermediate IV
Despite high yields, residual TEBA and sodium chloride necessitate hexane trituration. The patent reports a 98% recovery of TEBA via ethanol recrystallization.
Comparative Analysis of Methodologies
While the patent focuses on a linear sequence (halogenation → substitution → aldolization → methylation), alternative routes exist:
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis pathways are critical for understanding environmental degradation and metabolic transformation of Picoxystrobin.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ester group undergoes hydrolysis to form the corresponding carboxylic acid metabolite (C₁₇H₁₄F₃NO₄):
Experimental Conditions :
Base-Promoted Hydrolysis
In alkaline environments, saponification of the ester group yields the sodium salt, which is reversible upon neutralization:
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 343 K | |
| Yield | ~75% (isolated) | |
| Stability | Stable at pH 7–9 |
Esterification and Transesterification
The compound can regenerate its ester form under specific conditions, impacting environmental persistence.
Esterification :
Reaction with alcohols (e.g., methanol) in acidic media reverses hydrolysis:
Notable Features :
-
Critical for understanding degradation reversibility in soil.
-
Requires catalytic acid (e.g., H₂SO₄) and elevated temperatures.
Synthetic Pathways
Picoxystrobin’s synthesis involves multi-step processes emphasizing regioselective coupling and functional group protection.
Key Synthetic Steps
Mechanistic Highlights :
-
Palladium Catalysis : Utilizes Suzuki-Miyaura coupling for introducing the methoxyacrylate group .
-
Solvent Effects : Reactions favor polar aprotic solvents (e.g., DMF, THF) for improved regioselectivity .
Stability and Degradation
Environmental stability is pH-dependent, with hydrolysis rates increasing under extreme conditions.
Hydrolysis Kinetics :
| pH | Half-Life (25°C) | Primary Product |
|---|---|---|
| 4 | 32 days | Carboxylic Acid Metabolite |
| 7 | 180 days | Stable Ester |
| 9 | 14 days | Sodium Salt |
Factors Influencing Degradation :
-
Photolysis : UV exposure accelerates breakdown via radical intermediates .
-
Microbial Activity : Soil microbiota mediate ester cleavage .
Functional Group Reactivity
The compound’s reactivity is governed by three key regions:
-
α,β-Unsaturated Ester :
-
Trifluoromethylpyridine Moiety :
-
Benzyl Ether Linkage :
Scientific Research Applications
Names and Identifiers
- IUPAC Name : methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate .
- Other Names :
- InChI : InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3 .
- InChIKey : IBSNKSODLGJUMQ-UHFFFAOYSA-N .
- SMILES : COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC .
- Molecular Formula : C18H16F3NO4 .
- Molecular Weight : 367.3 g/mol .
- PubChem CID : 53394839 , 129853447 .
Potential Applications
While the search results do not explicitly detail the applications of "this compound," the presence of trifluoromethyl pyridine and methoxy groups suggests potential uses in:
- Pesticides : Hemp essential oil, containing terpenes and cannabinoids, has shown potential as a botanical acaricide in pest management . Similarly, this compound might have pesticide properties .
- Pharmaceuticals : Bibenzyls, found in cannabis, exhibit anti-inflammatory properties, suggesting the title compound or similar compounds could be explored for therapeutic applications .
- Material Science : Teflon finishes, containing fluorine, possess properties like chemical inertness, water repellency, and friction resistance . The trifluoromethyl group in the title compound may impart similar properties for specialized applications.
Mechanism of Action
The compound exerts its effects by inhibiting electron transfer in mitochondria, which disrupts fungal respiration and metabolism. This inhibition prevents the growth and reproduction of fungi, making it an effective fungicide . The molecular targets include mitochondrial cytochrome-bc1 complex, which is crucial for cellular respiration .
Comparison with Similar Compounds
Strobilurin Analogs: Pyridinyl vs. Quinoxalinyl Derivatives
A key analog is methyl (E)-3-methoxy-2-[2-[[6-methyl-3-(trifluoromethyl)quinoxalin-2-yl]oxymethyl]phenyl]prop-2-enoate (C22H19F3N2O4, MW 432.39 g/mol) . Replacing the pyridinyl group with a quinoxalinyl ring introduces an additional nitrogen atom and a methyl group, increasing molecular weight by ~65 g/mol.
| Parameter | Picoxystrobin | Quinoxalinyl Analog |
|---|---|---|
| Heterocyclic Group | Pyridinyl (6-(trifluoromethyl)) | Quinoxalinyl (6-methyl-3-(trifluoromethyl)) |
| Molecular Weight | 367.32 g/mol | 432.39 g/mol |
| Bioactivity Target | Cytochrome bc1 complex (Qo site) | Likely similar, with enhanced binding? |
| Solubility (Predicted) | Moderate (ester and ether groups) | Reduced (increased aromaticity) |
Trifluoromethylpyridine-Based Fungicides
Picoxystrobin shares structural motifs with other strobilurins, such as Azoxystrobin, which substitutes the pyridinyl group with a pyrimidinyl-cyanophenyl system. The trifluoromethyl group in Picoxystrobin enhances electron-withdrawing effects, improving stability and binding kinetics compared to non-fluorinated analogs .
Regulatory and Environmental Aspects
- Regulatory Status: Listed in the U.S. Congressional Record with a 5.2% tariff (CAS No. 117428–22–5), reflecting its commercial importance .
- Environmental Impact : Guidelines for green procurement () suggest scrutiny of fluorinated agrochemicals, though Picoxystrobin’s low use rates mitigate ecological risks .
Biological Activity
Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate, also known as a pyridine derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and agricultural applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential environmental impacts.
- Molecular Formula : C23H16F6N2O4
- Molecular Weight : 498.375 g/mol
- Structure : The compound features a methoxy group and a trifluoromethyl-substituted pyridine moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In studies involving glioblastoma cell lines, compounds with similar structures have been shown to induce a novel form of cell death called methuosis , characterized by cytoplasmic vacuolation and membrane integrity loss at certain concentrations (GI50 values) .
Key Findings :
- Mechanism of Action : The compound's mechanism may involve microtubule disruption, leading to mitotic arrest and subsequent cell death. For instance, analogues with methoxy substitutions have demonstrated varied effects on cell cycle progression, particularly in the G2/M phase .
- Resistance to Conventional Therapies : Certain isomers have been effective against drug-resistant glioblastoma cells, suggesting their potential as alternatives to standard therapies .
Structure-Activity Relationship (SAR)
The position of substituents on the pyridine ring significantly influences the biological activity of these compounds:
- Methoxy Positioning : Variations in the methoxy group positioning (e.g., 4-, 6-, or 7-position) can switch the mechanism from inducing methuosis to disrupting microtubules .
| Compound | Methoxy Position | Mechanism of Action | GI50 (µM) |
|---|---|---|---|
| 1a | 5-position | Methuosis | 2.30 |
| 9b | 6-position | Microtubule Disruption | 0.09 |
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that methyl 3-methoxy derivatives are potent inhibitors of cell proliferation. For example, compound 9b , with a methoxy group at the 6-position, exhibited a dramatic increase in growth inhibitory potency compared to its counterparts .
- Environmental Impact : As indicated by regulatory assessments, this compound is classified as a synthetic metabolite with implications for human health and environmental safety . Its moderate mobility in soil and potential effects on aquatic ecosystems necessitate careful evaluation in agricultural contexts.
Q & A
Q. Q1. What are the critical factors in optimizing the synthesis of this compound to achieve >90% yield?
Advanced
- Methodology :
- Stepwise Coupling : Follow a two-step approach as described in EP 4 374 877 A2:
Nucleophilic Substitution : React 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base. Monitor reaction completion via TLC (Rf ~0.81, SQD-FA05 HPLC) .
Hydrolysis and Cyclization : Treat the intermediate with methanol and NaOH (10 N), followed by acidification (6 N HCl) to precipitate the product. Use hexane:ethyl acetate (9:1) for recrystallization .
- Key Variables :
- Solvent Choice : THF ensures solubility of aromatic intermediates; methanol aids in hydrolysis.
- Base Strength : Tripotassium phosphate (pKa ~12) facilitates deprotonation without side reactions.
Structural Characterization
Q. Q2. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural analysis?
Advanced
- Methodology :
- SHELX Refinement : Use SHELXL for small-molecule refinement. For disordered regions:
Apply PART and SUMP commands to model partial occupancy.
Use TWIN and BASF commands for twinned data .
- Validation Tools : Cross-validate with ORTEP-3 to visualize thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions) .
- Data Integration : Compare XRD results with LCMS ([M+H]+: 393) and HPLC retention times (0.29 min, SQD-FA50) to confirm molecular identity .
Analytical Confirmation
Q. Q3. What advanced analytical techniques are recommended to confirm purity and structural integrity?
Basic
- Methodology :
- LCMS/QTOF : Confirm molecular weight (m/z 393 [M+H]+) and detect impurities (e.g., trifluoromethyl byproducts) .
- HPLC : Use a C18 column (SQD-FA50 conditions: 50°C, 0.1% formic acid in H2O/MeCN) for retention time consistency .
- NMR : Assign peaks for the methoxy group (δ 3.8–4.0 ppm), pyridyl protons (δ 7.5–8.5 ppm), and trifluoromethyl (δ -60 to -70 ppm in 19F NMR).
Stability & Reactivity
Q. Q4. How do hydrogen-bonding patterns influence the compound’s stability in polar solvents?
Advanced
- Methodology :
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., motifs between carbonyl O and pyridyl H).
- Solvent Screening : Test stability in DMSO, MeOH, and H2O via accelerated degradation studies (40°C, 75% RH). Monitor via HPLC for decomposition products .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stabilization energies of H-bond networks in crystalline vs. solution states .
Stereochemical Analysis
Q. Q5. What strategies are effective in analyzing stereochemical outcomes during derivatization?
Advanced
- Methodology :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:IPA 90:10) to resolve enantiomers.
- X-ray Crystallography : Assign absolute configuration via Flack parameter refinement in SHELXL .
- Circular Dichroism (CD) : Correlate Cotton effects (e.g., π→π* transitions at 250–300 nm) with crystallographic data .
Mechanistic Studies
Q. Q6. How can researchers design experiments to study degradation pathways under oxidative conditions?
Advanced
- Methodology :
- Forced Degradation : Expose the compound to H2O2 (3% v/v) at 50°C for 24h. Identify products via HRMS and 19F NMR.
- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench free radicals and isolate intermediates .
- Kinetic Modeling : Use pseudo-first-order kinetics to calculate degradation rate constants (k) under varying pH and temperature .
Theoretical Frameworks
Q. Q7. How can studies of this compound be integrated into supramolecular chemistry frameworks?
Advanced
- Methodology :
- Topological Analysis : Apply the Cambridge Structural Database (CSD) to compare packing motifs with fluorinated analogs (e.g., CSD refcodes: TEFPIR, VEGWUZ).
- DFT-D3 Calculations : Model dispersion-corrected interactions (e.g., π-stacking between pyridyl and phenyl rings) .
- Cocrystal Engineering : Screen coformers (e.g., carboxylic acids) to design materials with enhanced thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
